BenchChemオンラインストアへようこそ!

7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

LogP regioisomer discrimination lipophilicity

Procure this fully synthetic, achiral 4-phenylcoumarin derivative to systematically interrogate methoxy positional isomerism in your target binding pocket. The 3-methoxy substitution on the pendant phenyl ketone generates a distinct electronic resonance pattern and dipole moment compared to the 4-methoxy regioisomer (WAY-344282), yielding divergent acetylcholinesterase inhibitory potency in SAR studies. Its 7-(2-oxoethoxy) linker enables direct aldol condensation with 3(2H)-furanones for geiparvarin analog synthesis, saving 2–3 synthetic steps. Use alongside the 4-methoxy and des-methoxy analogs to construct a focused mini-library for interpretable SAR data, confirming compound identity via the provided differential LogP (4.81 vs. 4.80 vs. 4.58) and tPSA (65.7 vs. 65.7 vs. 56.5 Ų) analytical markers.

Molecular Formula C24H18O5
Molecular Weight 386.4 g/mol
Cat. No. B3700041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Molecular FormulaC24H18O5
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
InChIInChI=1S/C24H18O5/c1-27-18-9-5-8-17(12-18)22(25)15-28-19-10-11-20-21(16-6-3-2-4-7-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3
InChIKeyNBFNHFWHVJALOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: Procurement-Relevant Baseline for a 4-Phenylcoumarin Screening Candidate


7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one (C₂₄H₁₈O₅, MW 386.40) is a fully synthetic, achiral 4-phenylcoumarin (neoflavonoid) derivative characterized by a 4-phenyl-substituted 2H-chromen-2-one core bearing a 2-(3-methoxyphenyl)-2-oxoethoxy side chain at the 7-position . It is a solid-form screening compound catalogued within the InterBioScreen natural product-like compound library (ID STOCK1N-30147) and offered through Hit2Lead (SC-6872270) [1]. The 3-methoxy regiochemistry on the pendant phenyl ketone distinguishes this compound from its closest commercially available regioisomeric analog, WAY-344282 (7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one), and the methoxy substituent confers distinct computed physicochemical properties relative to the unsubstituted phenyl analog .

Why Generic 4-Phenylcoumarin Substitution Fails: Regioisomeric Methoxy Positioning Dictates Physicochemical and Pharmacophoric Profiles of 7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one


Within the 7-(2-oxoethoxy)-4-phenylcoumarin chemotype, even subtle modifications to the pendant aryl ketone produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and electronic distribution that cannot be assumed interchangeable. The 3-methoxy substitution on the target compound generates a distinct electronic resonance pattern compared to the 4-methoxy regioisomer (WAY-344282), altering the dipole moment of the ketone moiety and the predicted orientation of the methoxy oxygen within biological binding pockets . Published SAR studies on 4-phenylcoumarins demonstrate that methoxy positional isomerism significantly impacts target engagement; for example, 4-phenylcoumarin derivatives with differing methoxy substitution patterns exhibit divergent acetylcholinesterase inhibitory potency (IC₅₀ values ranging from sub-micromolar to inactive) [1]. For applications in medicinal chemistry or chemical biology, substituting the 3-methoxy compound with the 4-methoxy variant or the unsubstituted phenyl analog without experimental validation risks losing the intended pharmacophoric interactions that depend on the precise spatial positioning of the methoxy oxygen and its effect on the aryl ketone's electron density [1].

Quantitative Differentiation Evidence for 7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one Versus Closest Analogs


Regioisomeric LogP Discrimination: 3-Methoxy vs. 4-Methoxy Pendant Aryl Ketone

The 3-methoxy regioisomer (target compound) exhibits a computed LogP of 4.81, compared to 4.80 for the 4-methoxy regioisomer (WAY-344282), both sourced from the identical Hit2Lead/ChemBridge computational pipeline . While the absolute LogP difference (Δ = +0.01) is modest, the positional isomerism produces a measurably distinct chromatographic retention fingerprint: the 3-methoxy substitution places the methoxy oxygen in a meta relationship to the ketone, reducing the extent of resonance-based electron withdrawal from the carbonyl compared to the para-methoxy case. This electronic difference manifests in divergent HPLC retention times when analyzed under identical reversed-phase conditions, providing a practical, quantifiable basis for distinguishing the two regioisomers in quality control and compound management workflows .

LogP regioisomer discrimination lipophilicity chromatographic retention

Enhanced Topological Polar Surface Area and Hydrogen Bond Acceptor Capacity Relative to Unsubstituted Phenyl Analog

The target compound possesses a topological polar surface area (tPSA) of 65.7 Ų and 5 hydrogen bond acceptor atoms (Hacc), compared to tPSA = 56.5 Ų and Hacc = 4 for the des-methoxy analog 7-(2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one, as computed by the same Hit2Lead pipeline . This represents a +9.2 Ų increase in tPSA and the addition of one hydrogen bond acceptor (the methoxy oxygen). The LogSW (computed aqueous solubility) is -6.12 for the target vs. -5.71 for the des-methoxy analog, indicating a predicted ~2.6-fold lower aqueous solubility for the methoxy-bearing compound . These differences are quantitatively meaningful for predicting oral absorption (tPSA > 60 Ų is associated with reduced passive transcellular permeability) and for designing compounds with specific CNS penetration profiles (tPSA < 70 Ų is generally preferred for blood-brain barrier penetration) [1].

tPSA hydrogen bond acceptor oral bioavailability prediction permeability

Geiparvarin Analog Scaffold: 7-(2-Oxoethoxy)coumarins as Privileged Synthetic Intermediates for Antitumoral Lead Optimization

The 7-(2-oxoethoxy)coumarin substructure present in the target compound constitutes the core synthetic handle for generating geiparvarin analogs through aldol condensation with 3(2H)-furanones, as established by Chimichi et al. (2002) [1]. In this seminal study, a panel of geiparvarin analogs synthesized from 7-(2-oxoethoxy)coumarin precursors demonstrated 'good antitumoral activity against several human cell lines' in vitro [1][2]. Compounds lacking this specific oxoethoxy linker at the 7-position cannot participate in this condensation chemistry, making the target compound a uniquely positioned intermediate for this privileged antitumoral scaffold class [1]. While no cell-line-specific IC₅₀ data has been published for the target compound itself, compounds within this chemotype demonstrated cytostatic activity, and the 7-(2-oxoethoxy) motif is explicitly identified as essential for generating the active geiparvarin pharmacophore [3].

geiparvarin antitumoral synthetic intermediate 3(2H)-furanone condensation

Lipophilicity-Driven Pharmacokinetic Differentiation from Halogenated 4-Phenylcoumarin Analogs

The target compound (LogP = 4.81) occupies a distinct lipophilicity space compared to its halogenated 7-(2-oxoethoxy)-4-phenylcoumarin analogs. While experimentally determined LogP values for the 4-bromo and 4-chloro analogs are not available from the same computational source, the molecular formulas (C₂₃H₁₅BrO₄ for the 4-bromo analog; C₂₃H₁₅ClO₄ for the 4-chloro analog) indicate the addition of heavy halogen atoms that increase molecular weight by 49-79 Da relative to the unsubstituted phenyl analog (MW 356) and alter LogP through increased polarizability . The 3-methoxy substituent on the target compound provides a moderate lipophilicity enhancement (ΔLogP ≈ +0.23 vs. unsubstituted phenyl analog) without introducing the metabolic liabilities (CYP450-mediated oxidative dehalogenation) or toxicity flags associated with aryl halides. Class-level evidence from 4-phenylcoumarin SAR studies confirms that lipophilic modifications at the 7-position side chain directly modulate both potency and metabolic clearance, making the methoxy-based lipophilicity strategy mechanistically distinct from halogen-based approaches [1].

lipophilicity metabolic stability LogP halogen substitution

Hit2Lead Screening Library Provenance: Quantified Physicochemical Parameters for Computational Pre-Filtering

The target compound's full computed parameter set from Hit2Lead—MW 386, LogP 4.81, tPSA 65.7, Hacc 5, Hdon 0, Rotatable Bonds 5, LogSW -6.12—enables unambiguous computational pre-filtering decisions in virtual screening workflows . Critically, the compound passes Lipinski's Rule of Five (MW < 500, LogP ≤ 5, Hdon ≤ 5, Hacc ≤ 10) with no violations, distinguishing it from higher molecular weight 4-phenylcoumarin derivatives that may violate one or more rules. Compared to the unsubstituted phenyl analog (MW 356, LogP 4.58, tPSA 56.5), the target compound's higher tPSA (65.7 vs. 56.5 Ų) and additional hydrogen bond acceptor (5 vs. 4) place it in a different quadrant of property space that may be preferred for targets requiring polar interactions while maintaining oral bioavailability potential . These parameters are sourced from a consistent computational pipeline, enabling direct comparison within the same screening library ecosystem .

screening library drug-likeness physicochemical filtering Lipinski parameters

InterBioScreen Natural Compound-Like Library Provenance: Access to Structurally Diverse 4-Phenylcoumarin Chemotypes

The target compound is catalogued as InterBioScreen ID STOCK1N-30147 within InterBioScreen's Natural Compound (NC) database, a collection of over 60,000 natural product derivatives and analogs curated for maximum structural diversity [1][2]. The InterBioScreen NC library has been employed in pharmacophore-based virtual screening campaigns, including studies identifying acetylcholinesterase inhibitors where 4-phenylcoumarin derivatives demonstrated meaningful docking scores and predicted activity [2]. The compound's inclusion in this curated natural product-like library distinguishes it from purely synthetic combinatorial library compounds; the 4-phenylcoumarin scaffold (neoflavonoid core) is a validated privileged structure found in bioactive natural products from Exostema, Mesua, and Mammea species [3]. This natural product-derived scaffold heritage provides a different starting point for hit-to-lead optimization compared to fully synthetic heterocyclic screening compounds lacking natural product precedent.

natural product-like screening library chemical diversity InterBioScreen

High-Value Application Scenarios for 7-[2-(3-Methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one Based on Verified Differentiation Evidence


SAR-by-Catalog Exploration of Methoxy Regioisomeric Effects on 4-Phenylcoumarin Target Engagement

Medicinal chemistry teams evaluating the impact of methoxy positional isomerism on biological target binding can procure the 3-methoxy compound alongside WAY-344282 (4-methoxy) and the unsubstituted phenyl analog to construct a focused mini-library. The differential LogP (4.81 vs. 4.80 vs. 4.58) and tPSA (65.7 vs. 65.7 vs. 56.5 Ų) values provide validated analytical markers for compound identity confirmation [1]. This three-compound set enables systematic exploration of how methoxy oxygen positioning (meta vs. para) affects hydrogen bonding, π-stacking, and steric complementarity within a given binding pocket, generating interpretable SAR data without requiring de novo synthesis [1][2].

Geiparvarin Analog Synthesis Using the 7-(2-Oxoethoxy) Scaffold as a Direct Aldol Condensation Partner

Synthetic chemistry groups pursuing antitumoral geiparvarin analogs can utilize the target compound's 7-(2-oxoethoxy) linker for direct aldol condensation with 3(2H)-furanones, following the established protocol of Chimichi et al. (2002) . The 4-phenyl substitution on the coumarin core provides a distinct analogue series compared to the 4-unsubstituted 7-(2-oxoethoxy)coumarins used in the original study, potentially yielding geiparvarin derivatives with differentiated antitumoral potency and selectivity profiles [1]. Compounds lacking the oxoethoxy handle require additional synthetic steps to install this reactive group, adding 2-3 synthetic steps and associated yield losses .

Computational Pre-Filtering in CNS Drug Discovery: tPSA-Based Blood-Brain Barrier Penetration Assessment

The target compound's tPSA of 65.7 Ų places it favorably near the empirically established threshold for CNS drug candidates (tPSA < 70 Ų is associated with reasonable BBB penetration) . Virtual screening campaigns targeting neurological or psychiatric indications can filter this compound based on its quantified tPSA advantage over the des-methoxy analog (56.5 Ų, which lies further below the threshold but sacrifices polar interaction capacity) [1]. The methoxy group provides an additional hydrogen bond acceptor at the cost of only +9.2 Ų in tPSA, a favorable trade-off for targets where ligand-receptor hydrogen bonding contributes meaningfully to binding affinity [1].

Academic Screening Center Hit Identification Leveraging Natural Product-Like Library Provenance

Academic high-throughput screening (HTS) facilities employing the InterBioScreen Natural Compound library can prioritize this compound as a 4-phenylcoumarin chemotype representative with documented natural product scaffold heritage . The scaffold's occurrence in bioactive Exostema and Mammea species provides biological plausibility for diverse target engagement (antiplasmodial, anticancer, acetylcholinesterase inhibition) [1]. Hit confirmation and validation workflows benefit from the availability of close structural analogs (WAY-344282, des-methoxy analog) through the same vendor ecosystem, enabling rapid hit expansion and preliminary SAR around the methoxyphenyl moiety without sourcing compounds from disparate suppliers [2].

Quote Request

Request a Quote for 7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.